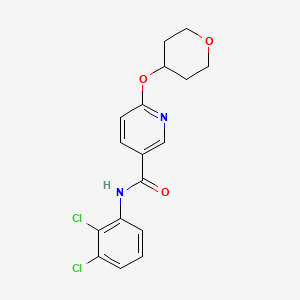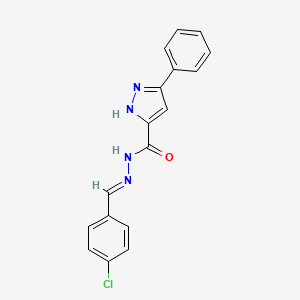
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide" is a chemical of interest due to its imidazole core, which is a common motif in pharmaceuticals and materials science. Imidazole derivatives are known for their diverse biological activities and applications in various chemical reactions.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by various functionalization reactions. In the case of compounds similar to the one of interest, electrophilic building blocks such as 2-chloro-N-phenylacetamide are utilized to form ring-annulated products . The synthesis typically results in the elimination of by-products like aniline, and the final structures are confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the arrangement of the rings and the angles between them. For instance, a related compound with a chlorophenyl and phenylamino substituent on the imidazole ring was found to have a planar structure with the imidazole ring almost perpendicular to the phenyl ring . Such structural details are crucial as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their multiple reactive sites. The presence of substituents like chlorophenyl groups can make these compounds suitable for further functionalization. The reactivity of these compounds can be tailored by modifying the substituents, which can lead to the synthesis of novel compounds with potential antibacterial properties, as seen in related research .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds, π-π interactions, and other non-covalent interactions can affect the compound's solubility, melting point, and stability . These properties are essential for the practical application of these compounds in pharmaceuticals or as materials.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A wide array of scientific studies have been dedicated to the synthesis, characterization, and evaluation of biological activities of compounds similar to 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. These compounds have been explored for their potential applications in various fields, including medicinal chemistry, pharmaceutical sciences, and biochemical research.
Anticonvulsant Activity : Derivatives of the compound have been synthesized and tested for their anticonvulsant activity. One study highlighted the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their effectiveness against seizures induced by maximal electroshock, finding certain derivatives to exhibit significant activity (Aktürk et al., 2002).
Antimicrobial and Antioxidant Properties : Another research focus has been on the antimicrobial and antioxidant properties of similar compounds. A study synthesized 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles, demonstrating specificity towards Gram-positive species and showcasing promising antimicrobial and moderate antioxidant activity (M. V. et al., 2015).
pKa Determination : The acidity constants (pKa values) of newly synthesized drug precursors related to this compound have been determined, providing insight into their chemical behavior and potential pharmaceutical applications. This data is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).
Corrosion Inhibition : Studies have also explored the use of benzimidazole derivatives, similar in structure to the compound , as corrosion inhibitors for carbon steel in acidic environments. These compounds were found to significantly reduce corrosion, indicating their potential industrial applications (Rouifi et al., 2020).
Anticancer Activities : Another area of research involves the synthesis of derivatives targeting anticancer activities. Some compounds have shown to exhibit reasonable anticancer activity against a range of cancer cell lines, highlighting the potential for therapeutic applications (Duran & Demirayak, 2012).
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-9-5-6-19(25)14-21)30-16-23(29)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVROFVSBVJVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)
![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)
![(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2525981.png)


![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)